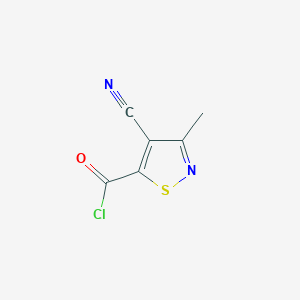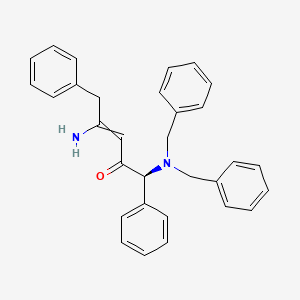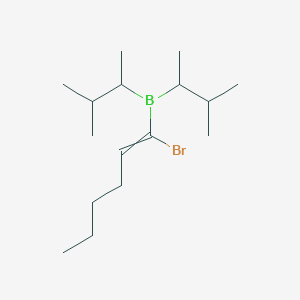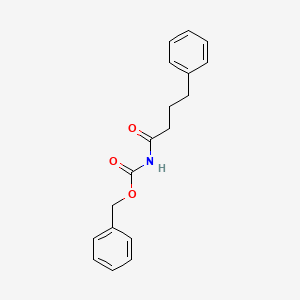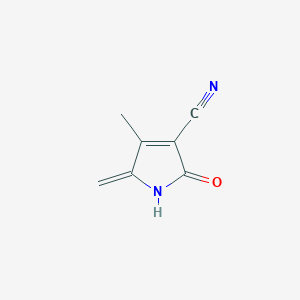
1H-Pyrrole-3-carbonitrile, 2,5-dihydro-4-methyl-5-methylene-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-3-carbonitrile, 2,5-dihydro-4-methyl-5-methylene-2-oxo- is a heterocyclic organic compound with a unique structure that includes a pyrrole ring substituted with a carbonitrile group, a methylene group, and an oxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-3-carbonitrile, 2,5-dihydro-4-methyl-5-methylene-2-oxo- can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrole precursor with a nitrile source under controlled conditions. For example, the reaction of 2,5-dihydro-4-methyl-5-methylene-2-oxo-pyrrole with a nitrile reagent in the presence of a base can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrole-3-carbonitrile, 2,5-dihydro-4-methyl-5-methylene-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-3-carbonitrile, 2,5-dihydro-4-methyl-5-methylene-2-oxo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-3-carbonitrile, 2,5-dihydro-4-methyl-5-methylene-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Dimethyl-1H-pyrrole-3-carbonitrile
- 1H-Indole-3-carbaldehyde
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
Comparison: 1H-Pyrrole-3-carbonitrile, 2,5-dihydro-4-methyl-5-methylene-2-oxo- is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
195155-69-2 |
|---|---|
Molekularformel |
C7H6N2O |
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
4-methyl-5-methylidene-2-oxopyrrole-3-carbonitrile |
InChI |
InChI=1S/C7H6N2O/c1-4-5(2)9-7(10)6(4)3-8/h2H2,1H3,(H,9,10) |
InChI-Schlüssel |
BFCKWJZPLZVGCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC1=C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B12575724.png)
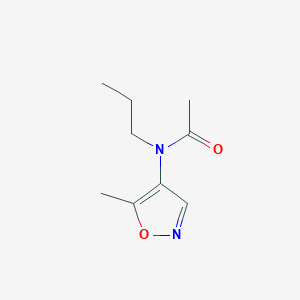
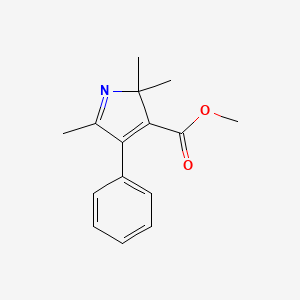
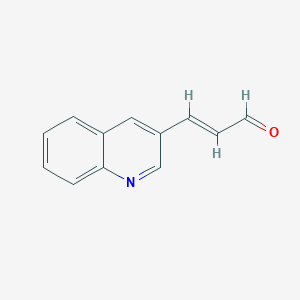
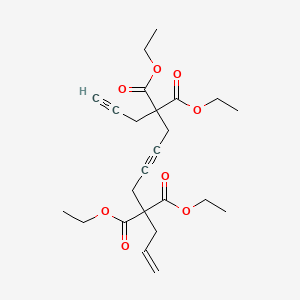
![Furan, 2-[2-nitro-1-(2-propenylthio)ethyl]-](/img/structure/B12575754.png)
